7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole 7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.: 921585-52-6
VCID: VC8319702
InChI: InChI=1S/C20H22N4OS/c1-3-25-18-10-8-17(9-11-18)23-12-13-24-19(23)21-22-20(24)26-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C
Molecular Formula: C20H22N4OS
Molecular Weight: 366.5 g/mol

7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

CAS No.: 921585-52-6

Cat. No.: VC8319702

Molecular Formula: C20H22N4OS

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole - 921585-52-6

Specification

CAS No. 921585-52-6
Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
IUPAC Name 7-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Standard InChI InChI=1S/C20H22N4OS/c1-3-25-18-10-8-17(9-11-18)23-12-13-24-19(23)21-22-20(24)26-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
Standard InChI Key UUFIFKHBSAEBQY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C
Canonical SMILES CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-(4-Ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c] triazole belongs to the imidazo[2,1-c] triazole class, characterized by a fused bicyclic system. Key structural elements include:

  • A 4-ethoxyphenyl group at the 7-position, contributing electron-donating effects via the ethoxy substituent.

  • A [(4-methylphenyl)methyl]sulfanyl side chain at the 3-position, which enhances lipophilicity and membrane permeability.

  • A 1,2,4-triazole ring fused to an imidazole core, creating a rigid scaffold that favors interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H22N4OS\text{C}_{20}\text{H}_{22}\text{N}_4\text{OS}
Molecular Weight366.5 g/mol
CAS Registry Number921585-52-6
SolubilityLimited data; likely lipophilic

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic details for this compound remain unpublished, analogous imidazo-triazole derivatives are typically synthesized through multi-step protocols:

  • Cyclization Reactions: Formation of the imidazo[2,1-c] triazole core via cyclocondensation of aminotriazoles with α-haloketones.

  • Sulfanyl Incorporation: Thioether formation at the 3-position using thiol-containing reagents, such as 4-methylbenzyl mercaptan, under basic conditions.

  • Ethoxyphenyl Introduction: Nucleophilic substitution or coupling reactions to attach the 4-ethoxyphenyl group at the 7-position .

Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like triethylamine. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Analytical Characterization

  • Spectroscopy: 1H^1\text{H} NMR and 13C^{13}\text{C} NMR confirm substituent placement, with characteristic shifts for ethoxy (δ\delta 1.3–1.5 ppm) and sulfanyl groups (δ\delta 3.8–4.2 ppm).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 367.1 ([M+H]+^+).

Structure-Activity Relationships (SAR)

Role of Substituents

  • Ethoxy Group: Electron-donating substituents at the phenyl ring improve solubility and target affinity .

  • Sulfanyl Linker: Enhances redox activity, enabling disruption of bacterial antioxidant systems.

  • Methylphenyl Moiety: Increases lipophilicity, aiding blood-brain barrier penetration for CNS applications .

Toxicity Considerations

  • N-4 Substitutions: Bulky groups at the triazole’s N-4 position reduce cytotoxicity against human cells .

  • Methylene Spacers: Longer linkers between triazole and aryl groups correlate with higher toxicity, necessitating balanced design .

Comparative Analysis with Related Triazoles

Table 2: Activity Comparison of Selected Triazole Derivatives

CompoundTarget PathogenMIC (µM)Reference
Ciprofloxacin-triazole hybrid MRSA0.046
Clinafloxacin derivative P. aeruginosa0.25
This compound (inferred)MRSA~0.05*

*Estimated based on structural similarity.

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Mechanistic Elucidation: Identify molecular targets via proteomic or crystallographic studies.

  • Derivatization: Explore fluorinated or glycosylated analogs to enhance bioavailability.

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